(3S)-3-amino-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-hydroxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(3H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid - 11128-99-7

(3S)-3-amino-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-hydroxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(3H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

Catalog Number: EVT-427163
CAS Number: 11128-99-7
Molecular Formula: C50H71N13O12
Molecular Weight: 1046.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ile(5)-angiotensin II is an angiotensin II that acts on the central nervous system (PDB entry: 1N9V). It has a role as a human metabolite. It is a tautomer of an Ile(5)-angiotensin II dizwitterion.
Angiotensin II is under investigation for the treatment of Sepsis, Septic Shock, Diabetes Mellitus, and Acute Renal Failure. Angiotensin II has been investigated for the treatment, basic science, and diagnostic of Hypertension, Renin Angiotensin System, and Idiopathic Membranous Nephropathy. As of December 21, 2017 the FDA approved La Jolla Pharmaceutical's Giapreza (angiotensin II) Injection for Intravenouse Infusion for the indication of acting as a vasoconstrictor to increase blood pressure in adults with septic or other distributive shock. The novelty of the medication lies in the fact that it is the first and only use of synthetic human angiotensin II to help maintain body blood pressure. Shock is the inability to maintain blood flow to vital tissues and the potential resultant organ failure and death within hours, no matter young or o ld. As distributive shock is the most common type of shock in the inpatient setting and affects up to one third of patients in the intensive care unit, the FDA determined that there is a need for treatment options for critically ill hypotensive patients who do not adequately respond to currently available therapies.
Therapeutic Angiotensin II is a synthetic form of the endogenous angiotensin II, a peptide hormone of the renin-angiotensin-aldosterone system (RAAS) that causes vasoconstriction and an increase in blood pressure, that may be used for the treatment of septic or other distributive shock. Upon administration, therapeutic angiotensin II binds to angiotensin II type 1 receptor on vascular smooth muscle cells which leads to Ca2+/calmodulin-dependent phosphorylation of myosin. This causes smooth muscle contraction and results in vasoconstriction and an increase in blood pressure. Therapeutic angiotensin II also increases blood pressure by stimulating the release of the steroid hormone aldosterone, which regulates the renal absorption of water and sodium.
An octapeptide that is a potent but labile vasoconstrictor. It is produced from angiotensin I after the removal of two amino acids at the C-terminal by ANGIOTENSIN CONVERTING ENZYME. The amino acid in position 5 varies in different species. To block VASOCONSTRICTION and HYPERTENSION effect of angiotensin II, patients are often treated with ACE INHIBITORS or with ANGIOTENSIN II TYPE 1 RECEPTOR BLOCKERS.
See also: Angiotensin II Acetate (is active moiety of).

Angiotensin I (Ang I)

  • Compound Description: Angiotensin I is a decapeptide and the precursor of Angiotensin II. It is formed in the circulation by the action of renin on angiotensinogen. Angiotensin I has relatively weak biological activity compared to Angiotensin II. []
  • Relevance: Angiotensin I is converted to the more potent vasoconstrictor, Angiotensin II, by the angiotensin-converting enzyme (ACE). [] This conversion is a key step in the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and fluid balance.

Angiotensin III (Ang III)

  • Compound Description: Angiotensin III is a heptapeptide hormone formed from Angiotensin II by the removal of the N-terminal Aspartic acid residue by aminopeptidase A. [] While Angiotensin III is less potent than Angiotensin II in stimulating vasoconstriction, it exhibits similar potency in stimulating aldosterone release from the adrenal glands.
  • Relevance: Like Angiotensin II, Angiotensin III is a biologically active component of the RAS, contributing to the regulation of blood pressure and electrolyte balance. []

Angiotensin IV (Ang IV)

  • Compound Description: Angiotensin IV is a hexapeptide hormone derived from Angiotensin III by the removal of the N-terminal arginine residue by aminopeptidases. [] It has been suggested that Angiotensin IV may have distinct physiological roles compared to Angiotensin II and Angiotensin III.
  • Relevance: Angiotensin IV, like Angiotensin II, is a product of the enzymatic cascade within the RAS, although its specific functions and relevance to Angiotensin II actions are still being investigated. []

Angiotensin (1-7) [Ang-(1-7)]

  • Compound Description: Angiotensin (1-7) is a heptapeptide fragment of Angiotensin II, formed by the action of ACE2. [] Angiotensin (1-7) has been shown to counteract some of the effects of Angiotensin II.
  • Relevance: Unlike Angiotensin II, Angiotensin (1-7) generally exerts vasodilatory, anti-inflammatory, and antiproliferative effects, opposing the actions of Angiotensin II in the cardiovascular system. []

Aldosterone

  • Compound Description: Aldosterone is a mineralocorticoid hormone produced in the adrenal glands. [, , , ] It plays a crucial role in regulating electrolyte balance, primarily by promoting sodium reabsorption and potassium excretion in the kidneys.
  • Relevance: Angiotensin II stimulates the release of aldosterone from the adrenal glands. [, , , ] This interaction is a critical component of the renin-angiotensin-aldosterone system (RAAS), contributing to blood pressure regulation, fluid balance, and cardiovascular health.

Bradykinin

  • Compound Description: Bradykinin is a peptide mediator involved in inflammation and pain signaling. [, ] It causes vasodilation, increases vascular permeability, and contributes to the sensation of pain.
  • Relevance: Angiotensin-converting enzyme (ACE) is responsible for the degradation of bradykinin, thereby reducing its levels. [, ] Conversely, ACE inhibitors, which are used to lower blood pressure by inhibiting the production of Angiotensin II, can lead to increased bradykinin levels, which can cause side effects such as cough.
  • Compound Description: Prostaglandin I2 (PGI2) and Prostaglandin E2 (PGE2) are lipid mediators belonging to the prostaglandin family. They are produced in various tissues, including the kidneys, and play roles in inflammation, vasodilation, and renin release. []
  • Relevance: Prostaglandins, particularly PGI2 and PGE2, have been implicated in the regulation of renin release, the rate-limiting step in Angiotensin II formation. [] Disruptions in prostaglandin synthesis or signaling can influence the activity of the renin-angiotensin system.

Properties

CAS Number

11128-99-7

Product Name

(3S)-3-amino-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-hydroxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(3H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C50H71N13O12

Molecular Weight

1046.2 g/mol

InChI

InChI=1S/C50H71N13O12/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55)/t28-,33-,34-,35-,36-,37-,38-,40-,41-/m0/s1

InChI Key

CZGUSIXMZVURDU-JZXHSEFVSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Synonyms

5 L Isoleucine Angiotensin II
5-L-Isoleucine Angiotensin II
ANG-(1-8)Octapeptide
Angiotensin II
Angiotensin II, 5-L-Isoleucine
Angiotensin II, Ile(5)-
Angiotensin II, Isoleucine(5)-
Angiotensin II, Val(5)-
Angiotensin II, Valine(5)-
Angiotensin-(1-8) Octapeptide
Isoleucine(5)-Angiotensin
Isoleucyl(5)-Angiotensin II
Valyl(5)-Angiotensin II

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.